DMA-135 (hydrochloride)
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Overview
Description
DMA-135 (hydrochloride) is a compound known for its antiviral properties, particularly against enterovirus 71 (EV71). It inhibits EV71 IRES-dependent translation and replication by binding to the SLII domain of the virus with moderately high affinity (KD = 520 nM) . This compound is also used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
The synthesis of DMA-135 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the pyrazine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrazine ring.
Introduction of the alkyne group: The alkyne group is introduced through a reaction involving a suitable alkyne precursor.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods for DMA-135 (hydrochloride) are similar but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
DMA-135 (hydrochloride) undergoes several types of chemical reactions:
Substitution reactions: The compound can participate in substitution reactions, particularly involving its alkyne group.
Cycloaddition reactions: The alkyne group in DMA-135 (hydrochloride) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming triazoles.
Oxidation and reduction reactions:
Common reagents used in these reactions include copper catalysts for cycloaddition and various oxidizing or reducing agents for other reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DMA-135 (hydrochloride) has a wide range of scientific research applications:
Industry: The compound’s ability to form stable triazoles makes it useful in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
DMA-135 (hydrochloride) exerts its effects by binding to the SLII domain of enterovirus 71 (EV71) RNA. This binding stabilizes a ternary complex consisting of AUF1-SLII-DMA-135, which inhibits IRES-dependent translation and replication of the virus . The compound’s mechanism involves allosteric stabilization of the RNA structure, leading to reduced viral replication .
Comparison with Similar Compounds
DMA-135 (hydrochloride) can be compared with other antiviral compounds targeting RNA:
Rupintrivir: Another antiviral compound that inhibits viral proteases.
Foscarnet sodium: An antiviral agent that inhibits viral DNA polymerases.
Artesunate: Known for its antiviral and antimalarial properties.
What sets DMA-135 (hydrochloride) apart is its specific mechanism of action targeting the IRES domain of enterovirus 71 (EV71) RNA, making it a unique tool for studying viral replication and developing antiviral therapies .
Properties
Molecular Formula |
C16H18ClN7O |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-amino-N-(diaminomethylidene)-5-(dimethylamino)-6-(2-phenylethynyl)pyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H17N7O.ClH/c1-23(2)14-11(9-8-10-6-4-3-5-7-10)20-12(13(17)21-14)15(24)22-16(18)19;/h3-7H,1-2H3,(H2,17,21)(H4,18,19,22,24);1H |
InChI Key |
RBMSZKWMVJWPEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)C#CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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